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Compound of Interest

Compound Name: 4-Ethynylphenylacetonitrile

Cat. No.: B1316021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Ethynylphenylacetonitrile, a valuable building block in medicinal chemistry and materials
science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for 4-Ethynylphenylacetonitrile is C10H7N, with a molecular weight of
141.17 g/mol . The structural and spectral data are summarized below.

Table 1: *H NMR Spectral Data of 4-Ethynylphenylacetonitrile

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
7.55 d 2H Ar-H
7.35 d 2H Ar-H
3.75 S 2H CH2CN
3.10 S 1H C=CH
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Table 2: 13C NMR Spectral Data of 4-Ethynylphenylacetonitrile

Chemical Shift (8) ppm

Assighment

1325 CH (Aromatic)

128.5 CH (Aromaitic)

122.0 C (Aromatic, C-CH2CN)
121.5 C (Aromatic, C-C=CH)
118.0 CN

83.0 C=CH

78.0 C=CH

23.0 CH2CN

Table 3: IR Absorption Bands for 4-Ethynylphenylacetonitrile

Wavenumber (cm—?)

Functional Group

~3300 =C-H stretch (alkyne)
~2250 C=N stretch (nitrile)

~2100 C=C stretch (alkyne)
~1600, 1500 C=C stretch (aromatic)
~830 p-substituted benzene bend

Table 4: Mass Spectrometry Data for 4-Ethynylphenylacetonitrile

m/z Interpretation

141 [M]* (Molecular lon)

115 [M-CN]*

101 [M-CH2CN]J*
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Experimental Protocols

The spectral data presented were obtained using standard analytical techniques. The general
methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Ethynylphenylacetonitrile in a suitable deuterated solvent (e.g., CDCIz) was
prepared. *H and 3C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400
MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using an FT-IR spectrometer. A thin film of the neat compound
was placed between two potassium bromide (KBr) plates. The spectrum was recorded over a
standard range (e.g., 4000-400 cm™1).

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with an electron ionization
(El) source. The sample was introduced into the ion source, and the resulting mass-to-charge
ratios (m/z) of the molecular ion and fragment ions were recorded.

Visualization of Spectral Analysis Workflow

The logical flow of analyzing the spectral data to confirm the structure of 4-
Ethynylphenylacetonitrile is depicted in the following diagram.
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Proposed Structure:
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Workflow for the spectral analysis of 4-Ethynylphenylacetonitrile.

This guide serves as a primary reference for the spectral properties of 4-
Ethynylphenylacetonitrile. The provided data and protocols are intended to support

researchers in their endeavors, from reaction monitoring to the development of novel chemical
entities.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethynylphenylacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1316021#spectral-data-for-4-
ethynylphenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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